
N-(2-Hydroxyethyl)piperazine
Overview
Description
N-(2-Hydroxyethyl)piperazine (HEPZ, CAS 103-76-4) is a heterocyclic organic compound with the molecular formula C₆H₁₄N₂O. It features a piperazine ring substituted with a hydroxyethyl group at one nitrogen atom. Key properties include:
- Physical State: Oily liquid at room temperature .
- Solubility: Miscible with water and most organic solvents .
- Applications:
- CO₂ Capture: Acts as a cyclic diamine activator in amine scrubbing systems due to high boiling point (192°C) and good aqueous solubility .
- SO₂ Absorption: Demonstrates high desorption efficiency (80.5%) in aqueous solutions .
- Industrial Uses: Intermediate in polyurethane catalysts, surfactants, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)piperazine can be synthesized by reacting triethanolamine with ammonia in the presence of hydrogen. The reaction is carried out at temperatures ranging from 100°C to 500°C and pressures from 10 to 500 bar. A heterogeneous catalyst containing zirconium oxide (ZrO2) or aluminum oxide (Al2O3), copper oxide (CuO), and oxides of cobalt, nickel, or molybdenum is used to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing significant roles.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, amine derivatives, and oxides. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
Overview
HEPZ derivatives have been studied for their inhibitory effects on human carbonic anhydrases (CAs), which are enzymes implicated in various diseases, including glaucoma and cancer.
Case Study: Inhibition of Human Carbonic Anhydrases
Research published in 2022 focused on synthesizing chiral piperazine derivatives, including HEPZ, to enhance inhibition of specific CA isoforms. The study demonstrated that certain derivatives exhibited nanomolar potency against hCA IX, suggesting potential therapeutic applications in treating conditions influenced by these enzymes .
Radiopharmaceuticals
Overview
HEPZ is also utilized in the field of radiopharmaceuticals, particularly as a component of buffer systems for radiolabeling procedures.
Case Study: Ga3+-HEPES Complex Formation
A study investigated the interaction between gallium ions (Ga3+) and HEPZ within a radiolabeling context. The findings revealed that HEPZ acts as a weakly competitive chelator for Ga3+, facilitating the formation of [^68Ga]Ga(HEPES) complexes. This interaction was shown to be significant during the labeling process, impacting the efficiency of radiopharmaceutical synthesis .
Synthesis and Catalysis
Overview
HEPZ serves as an important precursor in the synthesis of other chemical compounds, including catalysts used in polyurethane production.
Synthesis Process
The synthesis of HEPZ involves reductive alkylation and cyclization reactions, often utilizing monoethanolamine and diethanolamine under specific conditions to optimize yield and purity . This process is critical for producing triethylenediamine, a valuable catalyst in polyurethane chemistry.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)piperazine involves its interaction with molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical processes. It also interacts with enzymes and proteins, stabilizing their structures and enhancing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Ethyl Piperazine Derivatives
Synthesized via nucleophilic substitution of HEPZ or chloroethylpiperazine with thiol groups :
- Example : 1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazines.
- Key Differences :
HEPES (N-(2-Hydroxyethyl)piperazine-1-ethanesulfonic Acid)
N-(2-Hydroxyethyl)ethylenediamine (HEEDA)
- Synthesis : Neutralization of HEEDA with HI yields HEEDAI, analogous to HEPZ-derived HEPI .
- Comparison :
1-(2-Hydroxyethyl)-4-(2-Hydroxypropyl)piperazine (HEHPP)
N,N′-Disubstituted Piperazines
- Example : GBR 12909 (1-[2-(bis[4-fluorophenyl]methoxy)ethyl]-4-[3-phenylpropyl]piperazine) .
- Applications :
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Performance in Gas Absorption
Compound | Gas Type | Absorption Capacity (mol gas/mol amine) | Desorption Efficiency (%) |
---|---|---|---|
HEPZ | CO₂ | 0.6–0.8 (varies with concentration) | 70–80 |
HEPZ | SO₂ | 0.45 | 80.5 |
HEHPP | SO₂ | 0.452 | 97.6 |
Biological Activity
N-(2-Hydroxyethyl)piperazine (HEP) is a chemical compound that has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with HEP, including its mechanisms, applications, and relevant case studies.
This compound is a piperazine derivative with the molecular formula and a molecular weight of 130.19 g/mol. It is primarily synthesized through methods involving the reaction of piperazine with ethylene oxide or via reductive alkylation of monoethanolamine and diethanolamine under specific conditions .
Biological Activities
1. Carbonic Anhydrase Inhibition
Recent studies have highlighted the role of HEP as a potent inhibitor of human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, and IX. The inhibition of these enzymes is significant due to their involvement in various physiological processes and diseases, including glaucoma and cancer. A study demonstrated that certain HEP derivatives exhibited inhibitory activity in the nanomolar range against hCA IX, indicating their potential as therapeutic agents .
2. CO2 Absorption
HEP has been investigated for its effectiveness in capturing carbon dioxide (CO2) in aqueous solutions. Research indicates that HEP can react with CO2 to form stable carbamate species, making it a candidate for use in carbon capture technologies. The kinetics and thermodynamics of CO2 absorption using HEP solutions have been characterized experimentally, revealing favorable properties for industrial applications .
The biological activity of HEP can be attributed to several mechanisms:
- Enzyme Inhibition : As an inhibitor of carbonic anhydrases, HEP interferes with the enzyme's catalytic function, which is crucial for maintaining acid-base balance and facilitating CO2 transport in the body.
- Receptor Interactions : Preliminary studies suggest that HEP may interact with neurotransmitter receptors, although specific receptor targets remain to be fully elucidated.
Case Studies and Research Findings
Safety and Toxicity
The safety profile of this compound has been evaluated in various studies. According to data from PubChem, HEP exhibits low toxicity levels in standard assays, suggesting that it may be safe for use in therapeutic contexts when administered appropriately .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-Hydroxyethyl)piperazine derivatives, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Derivatives such as 1-(2-hydroxyethyl)-4-[2-aryl-1-diazenyl]piperazine are synthesized via diazonium coupling. Optimization involves:
- Reagent Ratios : Excess 1-(2-hydroxyethyl)piperazine (22.72 mmol) relative to brominated precursors (13.67 mmol) improves yield .
- Solvent and Temperature : Refluxing in acetonitrile for 3 hours ensures complete reaction .
- Purification : Recrystallization from ethyl acetate enhances purity, with yields reaching 56% .
- Monitoring : ¹H NMR confirms structural integrity, with characteristic triplets at δ 2.68 and 3.85 ppm for piperazine protons and δ 2.64/3.68 ppm for hydroxyethyl groups .
Q. How can this compound be characterized using spectroscopic techniques?
Methodological Answer:
- ¹H NMR : Hydroxyethyl protons appear as triplets (δ 2.64 and 3.68 ppm), while piperazine protons show an AA’BB’ pattern (δ 2.68 and 3.85 ppm, J = 5.1 Hz). The OH proton resonates at δ 1.3–1.8 ppm, except in pyridyl derivatives (δ 4.82 ppm) .
- LC-MS : HyperCarb or C18 columns with MRM transitions optimize detection in complex mixtures. Collision energies are calibrated using standards .
Q. What role does this compound play in CO₂ capture systems, and how is its solubility measured experimentally?
Methodological Answer:
- Experimental Setup : CO₂ solubility is measured in aqueous solutions using gravimetric or pressure-drop methods at 293–353 K. Concentrations range from 10–30 wt% .
- Modeling : The electrolyte NRTL model correlates experimental data, accounting for ionic interactions and temperature effects .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxyethyl substitution) influence the coordination chemistry of piperazine ligands with metal ions?
Methodological Answer:
- Rigidity vs. Flexibility : The hydroxyethyl group introduces moderate rigidity compared to aliphatic amines, enhancing selectivity for transition metals (e.g., Pt²⁺, Pd²⁺) over alkaline-earth ions .
- Thermodynamic Studies : Potentiometric titrations in constant ionic media (e.g., 0.15 M NaCl) reveal log K values for complexes. For example, Pr³⁺ shows higher stability constants (log K = 8.2) than Ca²⁺ (log K = 3.1) .
Q. How can contradictions between thermodynamic models and experimental CO₂ solubility data be resolved?
Methodological Answer:
- Data Discrepancies : At high temperatures (>333 K), deviations arise due to unaccounted side reactions (e.g., carbamate degradation).
- Model Refinement : Incorporate activity coefficients for protonated amines and bicarbonate species. Adjust binary interaction parameters in the NRTL model using regression of high-precision datasets .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Effects : Co-eluting metabolites (e.g., ethanolamine derivatives) interfere with LC-MS signals.
- Resolution : Use porous graphitic carbon (PGC) columns for polar compounds and deuterated internal standards (e.g., glycine-d5) to correct ionization suppression .
Q. How does the hydroxyethyl group enhance the buffering capacity of HEPES derivatives in biochemical assays?
Methodological Answer:
- Zwitterionic Properties : The hydroxyethyl group increases water solubility and stabilizes the buffer’s zwitterionic form (pKa ~7.5), maintaining pH within ±0.1 units under physiological conditions .
- Applications : Optimal for cell culture and enzyme assays, where metal chelation by traditional buffers (e.g., Tris) is problematic .
Q. What strategies improve the synthetic yield of this compound carbothioamides for medicinal chemistry studies?
Methodological Answer:
- Stepwise Functionalization : First, introduce the sulfamoylphenyl group via nucleophilic substitution (K₂CO₃, CH₃CN, reflux), followed by carbothioamide formation using thiophosgene .
- Purification : Silica gel chromatography (ethyl acetate:hexane = 3:7) removes unreacted intermediates, achieving >95% purity .
Properties
IUPAC Name |
2-piperazin-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSWCVEJLETKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021853 | |
Record name | 1-Piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid; [Aldrich MSDS] | |
Record name | 1-Piperazineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazineethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10272 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-76-4 | |
Record name | 1-Piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)piperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)piperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)piperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-piperazin-1-ylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7VXS31ZFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.